molecular formula C22H20N6O2 B6531840 4-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-92-0

4-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531840
CAS No.: 1019105-92-0
M. Wt: 400.4 g/mol
InChI Key: BLAFFSBXWOCGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety and a 4-methoxybenzamide group. The pyridazine ring is linked to an aniline derivative, forming a planar aromatic system that may enhance binding affinity to biological targets such as kinases or receptors. Its molecular formula is C₂₃H₂₁N₆O₂, with a molecular weight of 437.46 g/mol. The methoxy group at the benzamide position likely influences solubility and electronic properties, while the pyridazine-pyrazole system provides structural rigidity .

Properties

IUPAC Name

4-methoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-15-13-14-28(27-15)21-12-11-20(25-26-21)23-17-5-7-18(8-6-17)24-22(29)16-3-9-19(30-2)10-4-16/h3-14H,1-2H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAFFSBXWOCGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The pyrazole ring is then introduced through a substitution reaction, followed by the attachment of the methoxy group and the final amide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with continuous monitoring and control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The pyridazine ring can be reduced to form pyridine derivatives.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-hydroxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide.

  • Reduction: Formation of 4-methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)pyridine derivatives.

  • Substitution: Formation of various amide derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The pyridazine ring and the amide group are key functional groups that can bind to enzymes or receptors, leading to biological activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the pyridazine-pyrazole backbone but differ in substituents and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Notes Reference
3-Methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide C₂₂H₂₁N₆O 401.45 3-methylbenzamide (no methoxy) Structural analogue; substituent differences may affect solubility and target binding.
N-(4-{[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide C₂₄H₁₈N₆O₃ 438.45 Coumarin-carboxamide (replaces benzamide) Enhanced π-stacking potential due to coumarin; possible fluorescence applications.
4-Methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide C₁₇H₁₈N₆O 322.36 Ethyl linker; 4-methylbenzamide Shorter linker reduces steric hindrance; methyl group decreases polarity.
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₃N₅ 259.29 No benzamide; simpler structure Minimalist scaffold; potential for functionalization.

Functional Group Variations

  • Methoxy vs. Methyl Substitution : The methoxy group in the target compound increases electron-donating capacity compared to the methyl group in its analogue (C₂₂H₂₁N₆O). This may improve solubility in polar solvents and alter binding interactions with hydrophobic enzyme pockets .
  • Benzamide vs. However, its bulkiness may reduce bioavailability compared to the target compound’s benzamide group .
  • Linker Flexibility: The ethyl linker in 4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (C₁₇H₁₈N₆O) introduces conformational flexibility, which could improve adaptability to target proteins but reduce structural rigidity critical for selective binding .

Research Implications

  • Structure-Activity Relationships (SAR) : The methoxy group and pyridazine-pyrazole core position this compound as a candidate for kinase inhibition studies. Comparative assays with analogues (e.g., coumarin or methyl-substituted derivatives) could elucidate substituent effects on activity .
  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to and , involving amide coupling and nucleophilic aromatic substitution. Purity and yield optimization are critical for pharmacological profiling .

Biological Activity

4-Methoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H20N4O(Molecular Weight 320.39 g mol)\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}\quad (\text{Molecular Weight }320.39\text{ g mol})

The biological activity of this compound is attributed to its interaction with various biological targets, particularly in cancer therapy and antiviral applications.

Antiviral Activity

Research indicates that derivatives of benzamide, including this compound, exhibit broad-spectrum antiviral effects. For instance, studies have shown that similar compounds increase intracellular levels of APOBEC3G (A3G), a protein known to inhibit the replication of viruses such as Hepatitis B virus (HBV) and HIV . The mechanism involves the stabilization of A3G levels, enhancing its antiviral efficacy against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against MCF7 and NCI-H460 cell lines, indicating significant anticancer potential . The specific IC50 values for related compounds suggest that this class may target specific pathways involved in tumor growth and proliferation.

Case Studies

  • Antiviral Efficacy : In a study evaluating the anti-HBV activity of related benzamide derivatives, it was found that compounds structurally similar to this compound exhibited notable inhibition of HBV replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral activity .
  • Cancer Cell Line Studies : A series of pyrazole derivatives were tested against various cancer cell lines, including MCF7 and A549. The results indicated that certain modifications led to increased cytotoxicity, with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative tested . Such findings underscore the potential use of this compound in targeted cancer therapies.

Data Summary Table

Activity Cell Line/Target IC50 Value (µM) Mechanism
AntiviralHBVNot specifiedInhibition via A3G stabilization
AnticancerMCF712.50Induction of apoptosis
AnticancerNCI-H46042.30Cell cycle arrest and apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.